- Synthesis of precursors for medium-ring aromatic lactones, Synthesis, 2005, (10), 1682-1688
Cas no 91047-77-7 (2-Bromocinnamic Acid Ethyl Ester)
91047-77-7 structure
Product Name:2-Bromocinnamic Acid Ethyl Ester
N.o CAS:91047-77-7
MF:C11H11BrO2
MW:255.107842683792
CID:3031531
PubChem ID:5388520
Update Time:2024-10-26
2-Bromocinnamic Acid Ethyl Ester Propriedades químicas e físicas
Nomes e Identificadores
-
- (E)-Ethyl3-(2-bromophenyl)acrylate
- (E)-Ethyl 3-(2-bromophenyl)acrylate;;Ethyl (E)-3-(2-bromophenyl)-2-propenoate;Ethyl trans-2-bromocinnamate;2-Propenoic acid, 3-(2-bromophenyl)-, ethyl ester, (E)-;; (E)-ETHYL 3-(2-BROMOPHENYL)ACRYLATE
- 2-Propenoic acid, 3-(2-bromophenyl)-, ethyl ester, (E)- (ZCI)
- Ethyl (2E)-3-(2-bromophenyl)-2-propenoate (ACI)
- (E)-Ethyl 3-(2-bromophenyl)acrylate
- Ethyl (E)-2-bromocinnamate
- Ethyl (E)-3-(2-bromophenyl)-2-propenoate
- Ethyl trans-2-bromocinnamate
- SCHEMBL4777279
- Ethyl3-(2-bromophenyl)acrylate
- ethyl (E)-3-(2-bromophenyl)prop-2-enoate
- NSC636707
- MFCD11111007
- NSC-636707
- DB-362286
- 2-BROMOCINNAMIC ACID ETHYL ESTER
- (E)-ethyl-3-(2-bromophenyl)acrylate
- CS-0254009
- OVVAHDSHDPZGMY-BQYQJAHWSA-N
- 91047-77-7
- Ethyl 3-(2-bromophenyl)acrylate
- ethyl (2e)-3-(2-bromophenyl)-2-propenoate
- 99134-25-5
- AKOS015843334
- AS-39615
- EN300-1453824
- 2-Propenoic acid, 3-(2-bromophenyl)-, ethyl ester
- CS-0109992
- SCHEMBL4777286
- 2-Propenoic acid, 3-(2-bromophenyl)-, ethyl ester, (2E)-
- ETHYL (2E)-3-(2-BROMOPHENYL)PROP-2-ENOATE
- ethyl (E)-3-(2-bromophenyl)acrylate
- 2-Bromocinnamic Acid Ethyl Ester
-
- MDL: MFCD11111007
- Inchi: 1S/C11H11BrO2/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-8H,2H2,1H3/b8-7+
- Chave InChI: OVVAHDSHDPZGMY-BQYQJAHWSA-N
- SMILES: C(/C1C=CC=CC=1Br)=C\C(=O)OCC
Propriedades Computadas
- Massa Exacta: 253.99400
- Massa monoisotópica: 253.99424g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 14
- Contagem de Ligações Rotativas: 4
- Complexidade: 213
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 1
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 3.3
- Superfície polar topológica: 26.3Ų
Propriedades Experimentais
- PSA: 26.30000
- LogP: 3.02540
2-Bromocinnamic Acid Ethyl Ester Dados aduaneiros
- CÓDIGO SH:2916399090
- Dados aduaneiros:
中国海关编码:
2916399090概述:
2916399090 其他芳香一元羧酸. 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:6.5% 普通关税:30.0%
申报要素:
品名, 成分含量, 用途, 丙烯酸、丙烯酸盐或酯应报明包装
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-Bromocinnamic Acid Ethyl Ester Preçomais >>
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| Chemenu | CM302600-10g |
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| TRC | B685453-50mg |
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$ 50.00 | 2022-06-06 | ||
| TRC | B685453-100mg |
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$ 65.00 | 2022-06-06 | ||
| TRC | B685453-500mg |
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$ 135.00 | 2022-06-06 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB12013-25g |
ethyl (2E)-3-(2-bromophenyl)-2-cyanoprop-2-enoate |
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(e)-ethyl3-(2-bromophenyl)acrylate |
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2-Bromocinnamic Acid Ethyl Ester Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C → rt; cooled
1.2 Solvents: Tetrahydrofuran ; 20 min, cooled; 1 h, rt
1.2 Solvents: Tetrahydrofuran ; 20 min, cooled; 1 h, rt
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Sulfuric acid Solvents: Ethanol ; 3 h, reflux
Referência
- Tandem Palladium and Isothiourea Relay Catalysis: Enantioselective Synthesis of α-Amino Acid Derivatives via Allylic Amination and [2,3]-Sigmatropic Rearrangement, Journal of the American Chemical Society, 2017, 139(34), 11895-11902
Método de produção 3
Condições de reacção
1.1 Reagents: Triethylamine , 1-Methoxy-2,2,6,6-tetramethylpiperidine (JandaJel, styrene, and vinylphenyl diphenylphosphine copolymer-supported) Solvents: Dichloromethane ; 12 h, 25 °C
Referência
- Rasta resin-PPh3 and its use in chromatography-free Wittig reactions, Synlett, 2010, (13), 1997-2001
Método de produção 4
Condições de reacção
1.1 Reagents: Lithium chloride Solvents: Acetonitrile ; 15 min, 0 °C
1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ; 0 °C; 12 h, 23 °C
1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ; 0 °C; 12 h, 23 °C
Referência
- Synthesis of Enantioenriched 3,4-Disubstituted Chromans Through Lewis-Base Catalyzed Carbosulfenylation, Journal of Organic Chemistry, 2021, 86(21), 14290-14310
Método de produção 5
Condições de reacção
1.1 Reagents: Silver acetate Catalysts: Palladium diacetate Solvents: Acetic acid ; 6 h, 110 °C
Referência
- Palladium-catalyzed double arylations of terminal olefins in acetic acid, Tetrahedron, 2012, 68(5), 1466-1474
Método de produção 6
Condições de reacção
1.1 Reagents: Sodium dithionite Catalysts: Triphenylarsine , Chloro(5,10,15,20-tetrakis(4-chlorophenyl)porphyrinato)iron Solvents: Toluene , Water ; 8 h, 80 °C
Referência
- Ph3As-Catalyzed Wittig-Type Olefination of Aldehydes with Diazoacetate in the Presence of Na2S2O4, Journal of Organic Chemistry, 2007, 72(17), 6628-6630
Método de produção 7
Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0.5 h, 0 °C
1.2 8 h, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 8 h, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referência
- Combining Traceless Directing Groups with Hybridization Control of Radical Reactivity: From Skipped Enynes to Defect-Free Hexagonal Frameworks, Angewandte Chemie, 2016, 55(38), 11633-11637
Método de produção 8
Condições de reacção
1.1 Reagents: Benzenemethanamine, 4-ethenyl-N,N-diethyl-, polymer with 1,1′-[1,4-butanediylbis… Solvents: Dichloromethane ; 24 h, rt
Referência
- Chromatography-Free Wittig Reactions using a Bifunctional Polymeric Reagent, Organic Letters, 2010, 12(21), 4996-4999
Método de produção 9
Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 30 min, 0 °C
1.2 0 °C; 60 min, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
1.2 0 °C; 60 min, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
Referência
- Enantioselective Synthesis of 2,3-Disubstituted Indanones via Pd-Catalyzed Intramolecular Asymmetric Allylic Alkylation of Ketones, Organic Letters, 2013, 15(23), 6086-6089
Método de produção 10
Condições de reacção
1.1 Solvents: Tetrahydrofuran ; 2 h, rt
Referência
- Polymer-Assisted Horner-Emmons olefination using PASSflow reactors: pure products without purification, Bioorganic & Medicinal Chemistry Letters, 2002, 12(14), 1833-1835
Método de produção 11
Condições de reacção
1.1 Solvents: Dichloromethane ; 0 °C; 8 h, rt
Referência
- Design of Leaving Groups in Radical C-C Fragmentations: Through-Bond 2c-3e Interactions in Self-Terminating Radical Cascades, Chemistry - A European Journal, 2014, 20(28), 8664-8669
Método de produção 12
Condições de reacção
1.1 Reagents: Sulfuric acid ; 3 h, reflux; cooled
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
Referência
- An Isothiourea-Catalyzed Asymmetric [2,3]-Rearrangement of Allylic Ammonium Ylides, Journal of the American Chemical Society, 2014, 136(12), 4476-4479
Método de produção 13
Condições de reacção
1.1 Solvents: Dichloromethane ; 0 °C; 8 h, rt
Referência
- Drawing from a Pool of Radicals for the Design of Selective Enyne Cyclizations, Organic Letters, 2013, 15(22), 5650-5653
Método de produção 14
Condições de reacção
1.1 Reagents: Triphenylphosphine Catalysts: Cuprous iodide Solvents: Tetrahydrofuran ; 16 h, 60 °C
Referência
- Diazo reagents in copper(I)-catalyzed olefination of aldehydes, Advanced Synthesis & Catalysis, 2008, 350, 2352-2358
Método de produção 15
Condições de reacção
1.1 Catalysts: 1-Piperazineethanamine (reaction products with polyacrylonitrile fiber and 1,3-propanediamines) , Polyacrylonitrile (reaction products with N-(2-aminoethyl)piperazine and 1,3-propanediamines) , N1,N3-Dimethyl-N1-4-pyridinyl-1,3-propanediamine (reaction products with polyacrylonitrile fiber and N-(2-aminoethyl)piperazine) Solvents: Acetonitrile ; 18 h, 75 °C
Referência
- Synergistic catalysis of bifunctional polyacrylonitrile fiber for the synthesis of (E)-α,β-unsaturated esters from aldehydes by decarboxylative Doebner-Knoevenagel reaction, Journal of Industrial and Engineering Chemistry (Amsterdam, 2020, 81, 323-331
Método de produção 16
Condições de reacção
1.1 Catalysts: 1-Piperazinecarboxylic acid, 4-[(4-ethenylphenyl)methyl]-, 1,1-dimethylethyl est… Solvents: Dimethylformamide ; 15 - 18 h, 50 °C
Referência
- Organocatalytic decarboxylative Doebner-Knoevenagel reactions between arylaldehydes and monoethyl malonate mediated by a bifunctional polymeric catalyst, Synlett, 2011, (12), 1723-1726
Método de produção 17
Condições de reacção
1.1 Reagents: Sulfuric acid Solvents: Ethanol ; 3 h, reflux; cooled
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
Referência
- Palladium-catalyzed reductive electrocarboxylation of allyl esters with carbon dioxide, Organic Chemistry Frontiers, 2018, 5(14), 2244-2248
2-Bromocinnamic Acid Ethyl Ester Raw materials
- Triethyl phosphonoacetate
- 2-Bromobenzaldehyde
- Ethyl bromoacetate
- ethyl 2-(triphenyl-λ?-phosphanylidene)acetate
- 3-ethoxy-3-oxo-propanoic acid
- 2-Bromocinnamic acid
- 2-Bromoiodobenzene
2-Bromocinnamic Acid Ethyl Ester Preparation Products
2-Bromocinnamic Acid Ethyl Ester Literatura Relacionada
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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